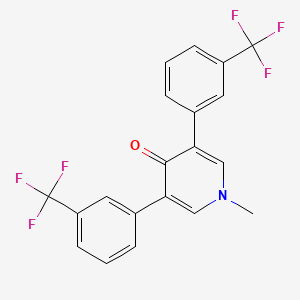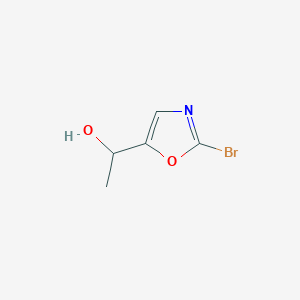
1-(2-Bromooxazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromooxazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H6BrNO2 It is characterized by the presence of a bromine atom attached to an oxazole ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene glycol under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 1-(2-Bromooxazol-5-yl)ethan-1-ol are not widely documented, the general approach would involve large-scale bromination and subsequent functionalization processes. These methods would need to ensure high yield and purity, often employing catalysts and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromooxazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form de-brominated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-brominated oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Bromooxazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromooxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Bromo-1-(1,3-oxazol-5-yl)ethan-1-ol
- 3-Bromo-5-(2-hydroxyethyl)isoxazole
Comparison: 1-(2-Bromooxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds. For example, the position of the bromine atom and the hydroxyl group can significantly influence the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C5H6BrNO2 |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
1-(2-bromo-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3 |
InChI Key |
IEUMKRIEJFCCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(O1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)

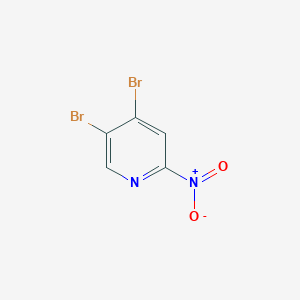
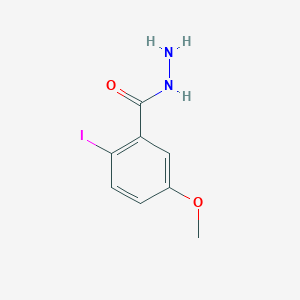
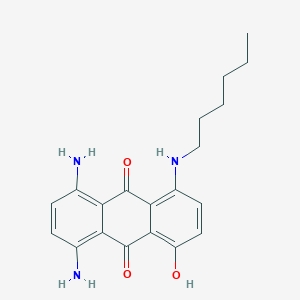


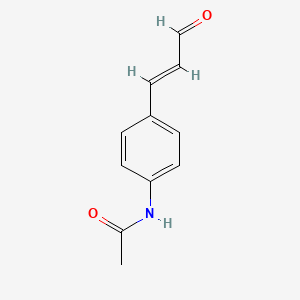
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)

